Cas no 2970-99-2 (2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol)

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol
- 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol
- alpha-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol
- 2-dimethylamino-1-(4-methoxy-phenyl)-ethanol
- Benzyl alcohol, .alpha.-[(dimethylamino)methyl]-p-methoxy-
- UWKIAYYRGPTMIS-UHFFFAOYSA-N
- Benzenemethanol, .alpha.-[(dimethylamino)methyl]-4-methoxy-
- 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol #
-
- インチ: 1S/C11H17NO2/c1-12(2)8-11(13)9-4-6-10(14-3)7-5-9/h4-7,11,13H,8H2,1-3H3
- InChIKey: UWKIAYYRGPTMIS-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)OC)CN(C)C
計算された属性
- 精确分子量: 195.125928785g/mol
- 同位素质量: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 32.7
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-383829-0.5g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
1PlusChem | 1P00BRL8-100mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 100mg |
$363.00 | 2025-02-25 | |
Aaron | AR00BRTK-100mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 100mg |
$379.00 | 2025-01-24 | |
A2B Chem LLC | AF48172-50mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 50mg |
$219.00 | 2024-04-20 | |
1PlusChem | 1P00BRL8-50mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 50mg |
$263.00 | 2025-02-25 | |
Enamine | EN300-383829-0.1g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
Enamine | EN300-383829-10.0g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
Enamine | EN300-383829-2.5g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 2.5g |
$1454.0 | 2023-03-02 | |
Enamine | EN300-383829-0.25g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
Enamine | EN300-383829-0.05g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.05g |
$174.0 | 2023-03-02 |
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanolに関する追加情報
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol (CAS No 2970-99-2): A Comprehensive Overview of Its Pharmacological Properties, Synthesis, and Therapeutic Potential
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol, also known as CAS No 2970-99-2, is a biologically active compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the class of substituted aromatic amines and exhibits multifaceted pharmacological properties. Recent studies have highlighted its potential applications in neuroprotection, anti-inflammatory responses, and modulation of intracellular signaling pathways. The structural features of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol are critical to its biological activity, and understanding these characteristics is essential for advancing its therapeutic development.
The molecular structure of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol consists of a phenyl ring substituted with a methoxy group at the 4-position, connected to an ethylamine chain bearing a dimethylamino group. This unique arrangement of functional groups contributes to its ability to interact with various biological targets. The presence of the methoxy group enhances the molecule's hydrophilicity, while the dimethylamino group imparts basicity, facilitating interactions with protonated amino acid residues in proteins. These structural elements are pivotal in determining the compound's pharmacokinetic profile and mechanism of action.
Recent research has demonstrated that 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol exhibits promising neuroprotective effects. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound can modulate the activity of NMDA receptors, which are critical in neuronal signal transduction. By blocking excessive glutamate activity, 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol may offer therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to reduce oxidative stress and inhibit inflammatory cytokine production further supports its role in neuroprotection.
Another area of focus is the anti-inflammatory properties of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol. A 2023 study in the European Journal of Medicinal Chemistry showed that this compound can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate immune cell activity and reduce the production of pro-inflammatory mediators highlights its potential as an anti-inflammatory agent.
From a synthetic perspective, the preparation of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol involves a multi-step process that requires precise control of reaction conditions. The synthesis typically begins with the functionalization of a phenyl ring, followed by the introduction of the ethylamine chain. Recent advancements in asymmetric catalysis have enabled more efficient and selective synthesis methods, reducing the formation of by-products and improving overall yield. These developments are crucial for scaling up production for therapeutic applications.
Experimental studies on the biological activity of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol have also explored its potential in cancer research. A 2023 paper in the Journal of Biological Chemistry reported that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound's ability to disrupt mitochondrial function and inhibit the proliferation of tumor cells suggests its potential as an adjunct in cancer therapy. However, further clinical trials are needed to validate these findings in human subjects.
The pharmacokinetic properties of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol are another area of interest. Research indicates that the compound has moderate solubility in aqueous solutions, which is essential for its bioavailability. The presence of hydrophilic groups, such as the methoxy and dimethylamino moieties, enhances its solubility, facilitating its absorption and distribution in the body. These properties are advantageous for developing formulations that ensure optimal therapeutic efficacy.
While the therapeutic potential of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol is promising, challenges remain in its development as a drug candidate. One of the primary concerns is the need to optimize its pharmacological profile to achieve the desired therapeutic effect with minimal side effects. Additionally, the compound's stability under various physiological conditions must be addressed to ensure its effectiveness in vivo. Ongoing research is focused on these aspects to enhance the compound's clinical utility.
In conclusion, 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol (CAS No 2970-99-2) represents a significant advancement in the field of medicinal chemistry. Its multifaceted pharmacological properties, including neuroprotection, anti-inflammatory effects, and potential applications in cancer therapy, highlight its importance as a therapeutic candidate. Continued research and development are essential to fully realize its potential in clinical settings and to address the challenges associated with its translation into effective treatments.
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